

A Technical Guide to the Predicted Physicochemical Properties of 5-Bromoindole-3-carboxaldehyde

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Compound of Interest

Compound Name: **5-Bromoindole-3-carboxaldehyde**

Cat. No.: **B1265535**

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This technical guide provides an in-depth overview of the computationally predicted boiling point and density of **5-Bromoindole-3-carboxaldehyde**, a key intermediate in organic synthesis and medicinal chemistry. The following sections detail its predicted properties, the methodologies behind these predictions, and a generalized workflow for computational property determination.

Compound Overview

5-Bromoindole-3-carboxaldehyde is an organic compound featuring an indole scaffold substituted with a bromine atom at the 5-position and a carboxaldehyde group at the 3-position. [1] Its molecular formula is C_9H_6BrNO , with a molecular weight of approximately 224.06 g/mol. [1][2][3][4] This compound serves as a versatile building block in the synthesis of more complex, biologically active molecules and is utilized in the development of pharmaceuticals and fluorescent probes. [1][3] Understanding its physicochemical properties, such as boiling point and density, is crucial for its application in laboratory and industrial settings.

Predicted Physicochemical Data

The boiling point and density of **5-Bromoindole-3-carboxaldehyde** have been determined through computational prediction methods. These predicted values offer valuable insights

where experimental data is not readily available. The data is summarized in the table below.

Property	Predicted Value	Notes
Boiling Point	395.6 ± 22.0 °C	at 760 mmHg[5][6][7]
Density	1.727 ± 0.06 g/cm ³	[2][5][6]

Note: These values are computationally derived and have not been experimentally verified.

Methodology of Prediction

The boiling point and density values presented are the result of computational chemistry techniques.[2] These methods predict the physicochemical properties of a molecule based on its structure.

Experimental Protocols: Computational Prediction Workflow

While specific experimental protocols for determining these exact values are proprietary to the databases providing them, a general methodology for such computational predictions can be outlined. This process is typically rooted in Quantitative Structure-Property Relationship (QSPR) models.[8][9]

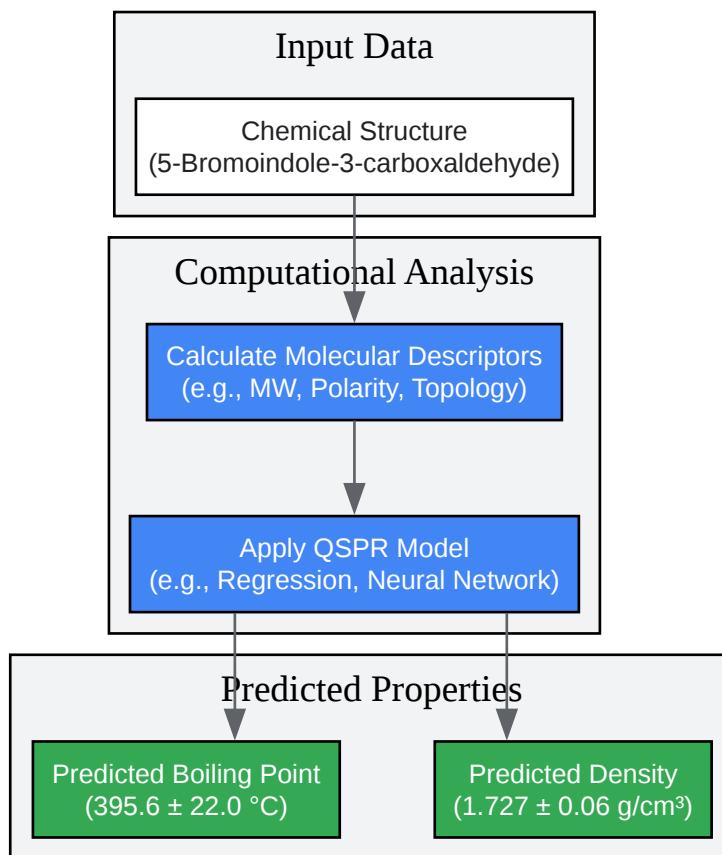
- Molecular Structure Input: The process begins with the 2D or 3D chemical structure of **5-Bromoindole-3-carboxaldehyde**, typically represented by its SMILES string (C1=CC2=C(C=C1Br)C(=CN2)C=O) or InChI key.[2]
- Descriptor Calculation: The molecular structure is used to calculate a large number of numerical values known as molecular descriptors. These descriptors encode various aspects of the molecule's topology, geometry, and electronic properties.[8][10] Factors considered for a molecule like **5-Bromoindole-3-carboxaldehyde** would include:
 - Molecular Weight: The presence of a heavy bromine atom significantly increases the molecular weight.[2]
 - Intermolecular Forces: The aldehyde group contributes to dipole-dipole interactions, while the indole ring allows for π-π stacking.[2]

- Hydrogen Bonding: The N-H group on the indole ring can act as a hydrogen bond donor. [2]
- QSPR Model Application: The calculated descriptors are fed into a pre-existing mathematical model.[8][9] These models are developed by training them on large datasets of compounds with experimentally determined properties.[8][10] Using statistical methods like multiple linear regression or more complex machine learning algorithms like neural networks, the model establishes a correlation between the descriptors and the property of interest (e.g., boiling point).[8][10]
- Property Prediction: The trained model then predicts the boiling point or density for the new molecule based on its unique set of descriptors. The associated margin of error (e.g., ± 22.0 °C) reflects the model's confidence in its prediction.

The relatively high predicted boiling point is a reflection of the compound's moderate molecular weight and the presence of polar functional groups that enhance intermolecular forces.[2] Similarly, the high predicted density is attributed to the heavy bromine atom and the compact crystalline structure of the indole ring system.[2]

Visualization of Prediction Workflow

The following diagram illustrates the generalized workflow for the computational prediction of physicochemical properties.



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